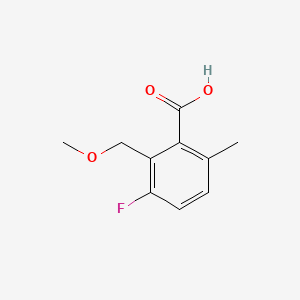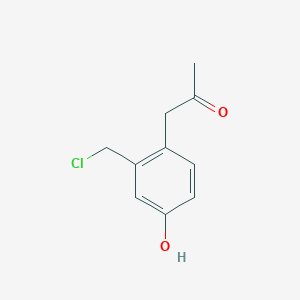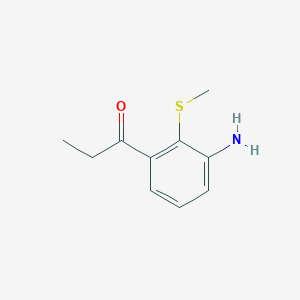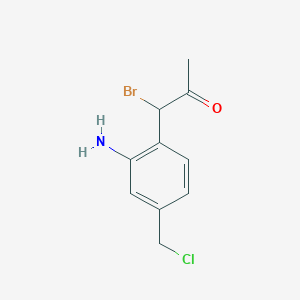
1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The production process would also incorporate purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to a propanol derivative.
Substitution: The amino and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of halogenated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs for various medical conditions.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets in biological systems. The compound’s functional groups, such as the amino and chloromethyl groups, can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
1-(2-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one: This compound is similar in structure but has a chlorine atom instead of a bromine atom. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1-(2-Amino-4-(methyl)phenyl)-1-bromopropan-2-one: This compound lacks the chloromethyl group, which may affect its chemical properties and applications.
1-(2-Amino-4-(chloromethyl)phenyl)-1-iodopropan-2-one:
Uniqueness: 1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and the development of new compounds
Propiedades
Fórmula molecular |
C10H11BrClNO |
|---|---|
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
1-[2-amino-4-(chloromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(11)8-3-2-7(5-12)4-9(8)13/h2-4,10H,5,13H2,1H3 |
Clave InChI |
BKALDXAVDLCYGN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)CCl)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


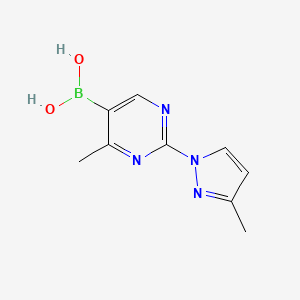
![({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14074352.png)
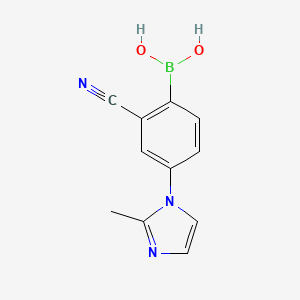


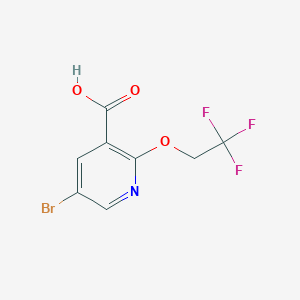
![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
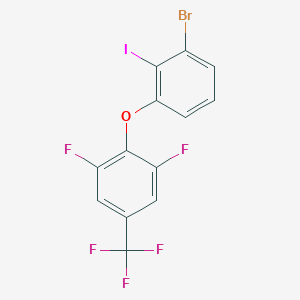
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)
